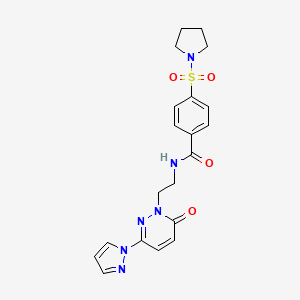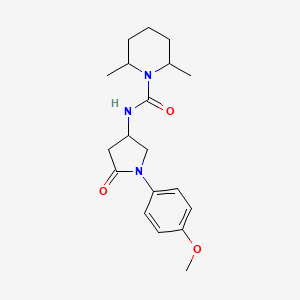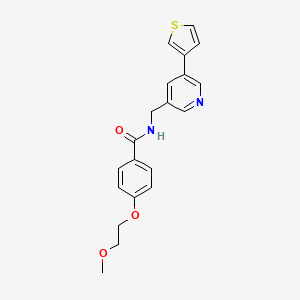
4-(2-methoxyethoxy)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(2-methoxyethoxy)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide, also known as MPT0B390, is a novel small molecule that has shown promising results in scientific research applications. This compound belongs to the class of pyridine-containing benzamides and has been synthesized using various methods.
Scientific Research Applications
Reactivity with Amines : Buggle et al. (1978) investigated the reactivity of 3-alkoxy- and 3-alkylthio-benzo[b]thiophen 1,1-dioxides with various amines, such as morpholine, piperidine, and pyrrolidine. Their findings contribute to understanding the chemical behavior of thiophene derivatives in the presence of different nucleophiles, which is crucial for the design of new chemical entities in synthetic organic chemistry (Buggle, McManus, & O'sullivan, 1978).
Nonaqueous Capillary Electrophoresis : Ye et al. (2012) developed a nonaqueous capillary electrophoretic separation for imatinib mesylate and related substances. This method is essential for quality control and purity assessment in pharmaceutical preparations, underscoring the significance of analytical techniques in drug development (Ye, Huang, Li, Xiang, & Xu, 2012).
Biological Activities
Antibacterial and Antifungal Activities : Vasu et al. (2005) studied two thiophene-3-carboxamide derivatives, revealing their antibacterial and antifungal properties. These findings indicate the potential of thiophene derivatives in developing new antimicrobial agents, contributing to the ongoing search for novel therapeutics against resistant microbial strains (Vasu, Nirmala, Chopra, Mohan, & Saravanan, 2005).
Anticancer Evaluation : Mohan et al. (2021) synthesized a series of N-[2-(4-methoxyanilino)-5-(3,4,5-trimethoxyphenyl)pyridin-3-yl]benzamides and tested their anticancer activity against various human cancer cell lines. The study demonstrates the therapeutic potential of pyridinyl benzamide derivatives in cancer treatment, highlighting the importance of chemical synthesis in drug discovery (Mohan, Sridhar, Laxminarayana, & Chary, 2021).
properties
IUPAC Name |
4-(2-methoxyethoxy)-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S/c1-24-7-8-25-19-4-2-16(3-5-19)20(23)22-12-15-10-18(13-21-11-15)17-6-9-26-14-17/h2-6,9-11,13-14H,7-8,12H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPLPMHBOSJSVAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=C(C=C1)C(=O)NCC2=CC(=CN=C2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

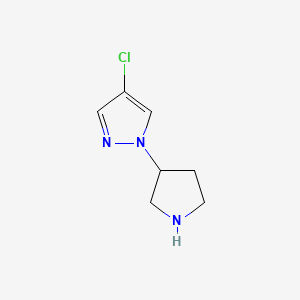
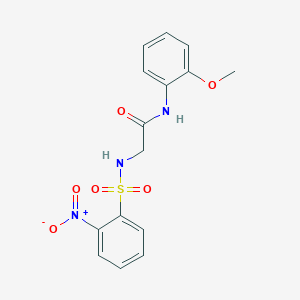

![N-(4-fluorobenzyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2861046.png)
![2-{[(2-chlorophenyl)methyl]sulfanyl}-5-methyl-7-(4-nitrophenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2861047.png)
![Tert-butyl 2-[3-(methylaminomethyl)phenoxy]acetate](/img/structure/B2861048.png)

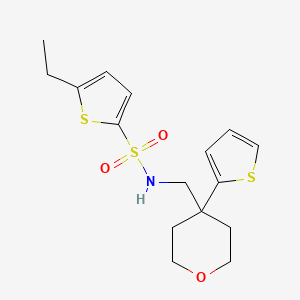
![2-[(2-acetylphenyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2861054.png)

![N-{[2-methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]carbonyl}-N'-phenylurea](/img/structure/B2861056.png)
